Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acids are organic compounds that are derived from ammonia by replacing one hydrogen atom with a carboxylic acid group. The general formula for carbamic acids is R1R2NCOOH, where R1 and R2 can be any organic groups . Carbamic acid esters, also known as carbamates, are derived from carbamic acids by replacing the hydroxyl group with an organic group. They are widely used in agriculture as pesticides and also have applications in pharmaceuticals .
Synthesis Analysis
The synthesis of carbamic acids and their esters generally involves the reaction of an amine with a chloroformate or other activated form of carbonic acid . The specific synthesis route for a particular carbamic acid or ester would depend on the specific groups R1 and R2.Molecular Structure Analysis
The molecular structure of a carbamic acid or ester consists of a carbonyl group (C=O) and an amine group (R1R2N-) attached to the same carbon atom . The specific structure for a particular compound would depend on the groups R1 and R2.Chemical Reactions Analysis
Carbamic acids and their esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangement reactions . The specific reactions that a particular compound can undergo would depend on the groups R1 and R2.Physical and Chemical Properties Analysis
The physical and chemical properties of a carbamic acid or ester, such as its melting point, boiling point, solubility, and stability, would depend on the groups R1 and R2 .Mechanism of Action
Mode of Action
Tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate is involved in palladium-catalyzed cross-coupling reactions . It interacts with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) . The compound’s interaction with its targets leads to changes in the biochemical pathways within the body.
Biochemical Pathways
It is used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may affect the synthesis and function of these compounds within the body.
Result of Action
Its use in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles suggests that it may have a role in the synthesis of these compounds within the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSBRFZHUKLKNO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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